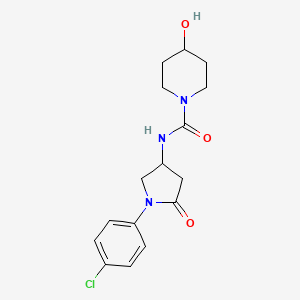

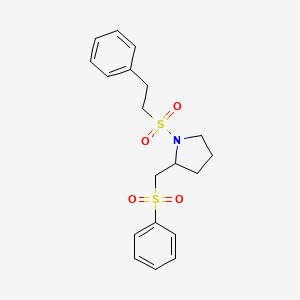

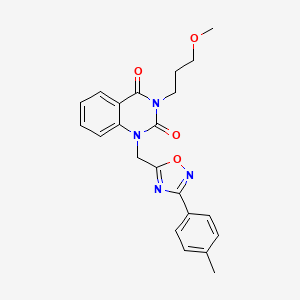

![molecular formula C16H18N4O2 B2796789 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide CAS No. 1797015-32-7](/img/structure/B2796789.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications . It has attracted attention due to its diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold is a condensed five-membered N-heterocycle . It can also be considered as a potential non-classical isostere of indole .Chemical Reactions Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can undergo a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Imidazole derivatives have shown promising results in the treatment of various types of cancer. For instance, some derivatives have been tested for their antitumor activity in vitro against A549, MDA-MB-231, A375, and HCT116 cancer cells . The presence of hydroxyl groups on the phenyl of hydrazone was found to be necessary for anticancer activity .

Antibacterial Activity

Imidazole derivatives have been reported to exhibit antibacterial activity. They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Antimycobacterial Activity

Imidazole derivatives also show antimycobacterial activity, making them potential candidates for the treatment of diseases caused by mycobacteria .

Anti-inflammatory Activity

These compounds have been reported to possess anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases .

Antidiabetic Activity

Imidazole derivatives have been associated with antidiabetic activity, suggesting their potential use in the management of diabetes .

Antiallergic Activity

These compounds have been found to exhibit antiallergic activity, which could be useful in the treatment of allergic reactions .

Antipyretic Activity

Imidazole derivatives have been reported to possess antipyretic properties, which could be beneficial in the management of fever .

Antiviral Activity

These compounds have been associated with antiviral activity, suggesting their potential use in the treatment of viral infections .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-13(22-14-5-3-2-4-6-14)16(21)17-9-10-19-11-12-20-15(19)7-8-18-20/h2-8,11-13H,9-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEBACRKJKKSKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C=CN2C1=CC=N2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxypropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

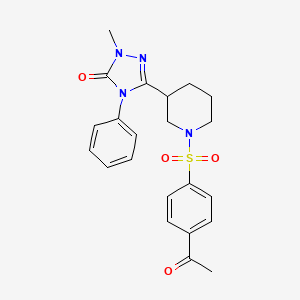

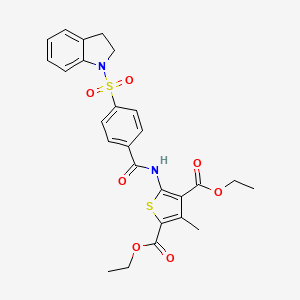

![2-[3-Cyano-5-(2-fluorosulfonyloxy-5-methoxybenzoyl)-2-oxopyridin-1-yl]-1,3-thiazole](/img/structure/B2796708.png)

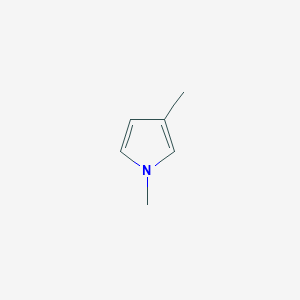

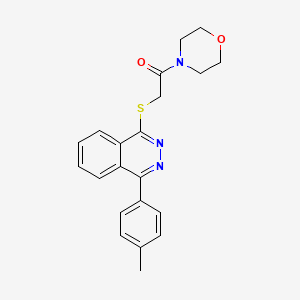

![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)

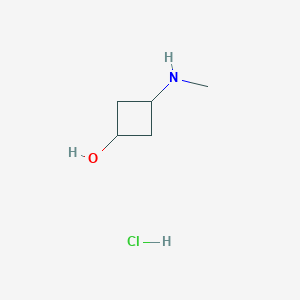

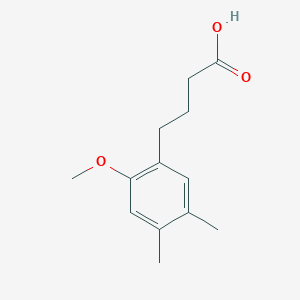

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)

![2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2796723.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2796726.png)